

# An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzofuran

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## Compound of Interest

Compound Name: 2-Nitrobenzofuran

Cat. No.: B1220441

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## Introduction

**2-Nitrobenzofuran** is a heterocyclic aromatic compound that has garnered interest in the scientific community due to its unique chemical properties and potential applications in medicinal chemistry. As a derivative of benzofuran, it possesses a bicyclic structure composed of a fused benzene and furan ring. The presence of a nitro group at the 2-position significantly influences its reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties of **2-nitrobenzofuran**, including its synthesis, reactivity, and spectroscopic profile, along with detailed experimental protocols and an exploration of its biological significance.

## Physicochemical Properties

While extensive experimental data for the parent **2-nitrobenzofuran** is not readily available in the literature, computed properties provide valuable insights into its physicochemical characteristics.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	163.13 g/mol	PubChem[1]
XLogP3	2.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	163.026943 g/mol	PubChem[1]
Monoisotopic Mass	163.026943 g/mol	PubChem[1]
Topological Polar Surface Area	59.4 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	12	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	189	PubChem[1]
Isotope Atom Count	0	PubChem[1]
Defined Atom Stereocenter Count	0	PubChem[1]
Undefined Atom Stereocenter Count	0	PubChem[1]
Defined Bond Stereocenter Count	0	PubChem[1]
Undefined Bond Stereocenter Count	0	PubChem[1]
Covalently-Bonded Unit Count	1	PubChem[1]
Compound Is Canonicalized	Yes	PubChem[1]

## Synthesis of 2-Nitrobenzofuran

A common and effective method for the synthesis of **2-nitrobenzofurans** involves the reaction of a substituted salicylaldehyde with bromonitromethane.

### Experimental Protocol: Synthesis from Salicylaldehyde and Bromonitromethane

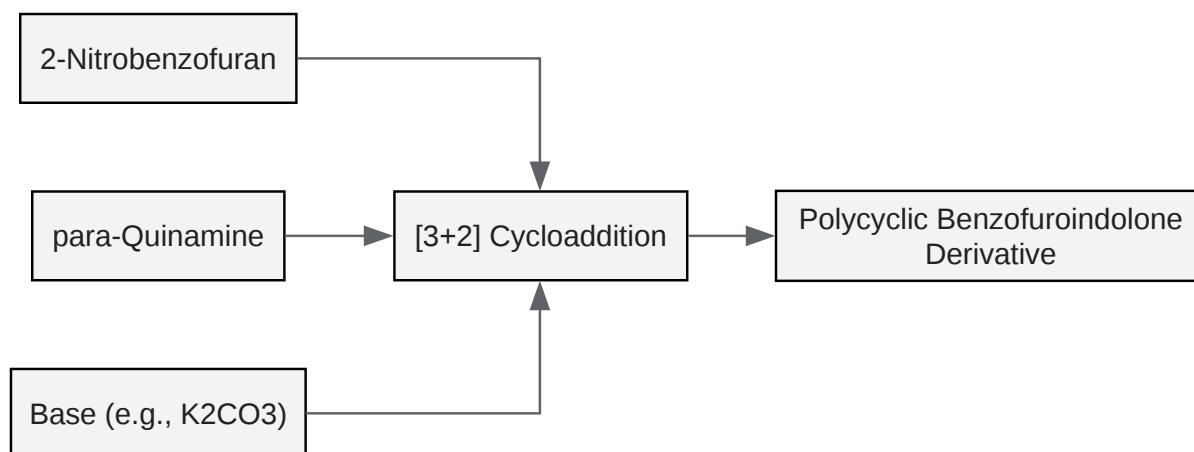
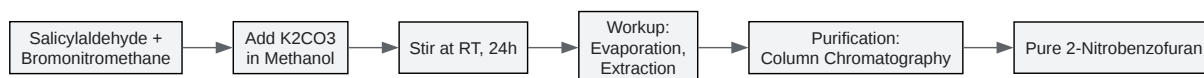
Materials:

- Salicylaldehyde
- Bromonitromethane
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous Methanol ( $CH_3OH$ )
- Dichloromethane ( $CH_2Cl_2$ )
- Water ( $H_2O$ )
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a stirred solution of salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).
- Stir the mixture at room temperature for 15 minutes.

- Add bromonitromethane (1.2 mmol) dropwise to the suspension.
- Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- After completion of the reaction, remove the methanol under reduced pressure.
- To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure **2-nitrobenzofuran**.



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## References

- 1. 2-Nitrobenzofuran | C<sub>8</sub>H<sub>5</sub>NO<sub>3</sub> | CID 36328 - PubChem [pubchem.ncbi.nlm.nih.gov]
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